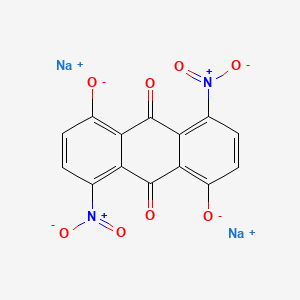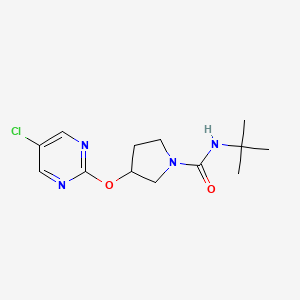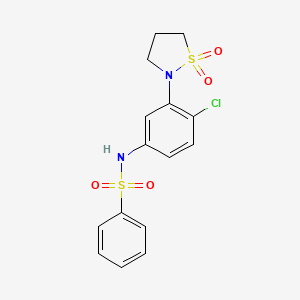
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, also known as Alizarin, is a chemical compound with the molecular formula C14H4N2Na2O8 and a molecular weight of 374.172. It can be found on various chemical databases .
Molecular Structure Analysis
The molecular structure of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone is complex, with two nitro groups and two sodiooxy groups attached to an anthraquinone core .Physical And Chemical Properties Analysis
The physical and chemical properties of 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, such as its melting point, boiling point, and density, can be found in various chemical databases .科学的研究の応用
Cytotoxic Anthraquinones in Cancer Research Anthraquinones, including derivatives similar to 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone, have been extensively studied for their cytotoxic properties against cancer cells. These compounds, through their structural diversity, offer a promising platform for developing new anticancer agents. For instance, various anthraquinone derivatives have demonstrated significant cytotoxicity in preclinical testing against human breast cancer cell lines, showing potential as therapeutic agents (Ishmael et al., 2005). Similarly, other studies have synthesized and characterized anthraquinone derivatives with enhanced anticancer properties, further underscoring the potential of these compounds in cancer treatment (Ishmael & Adelsteinsson, 2014).
Redox Flow Batteries In the realm of energy storage, anthraquinone derivatives have been identified as key materials in the development of redox flow batteries. These batteries, which play a critical role in the storage of renewable energy, benefit from the chemical stability and redox properties of anthraquinones. A notable example includes the use of phosphonate-functionalized anthraquinones in aqueous redox flow batteries, demonstrating outstanding capacity retention rates and stability (Ji et al., 2019).
Photodynamic Therapy Anthraquinones have also been explored for their photodynamic activity, which can be applied in medical treatments such as photodynamic therapy (PDT) for cancer. This application leverages the ability of anthraquinone derivatives to generate reactive oxygen species under light exposure, thereby inducing cytotoxic effects in target cells. Research into natural anthraquinones has revealed their potential in PDT, highlighting the versatility of these compounds in therapeutic applications (Dimmer et al., 2018).
Coordination Chemistry Beyond biomedical applications, anthraquinones have found use in coordination chemistry, where their ability to act as ligands for metal ions has been exploited in the synthesis of complex materials. These applications range from the development of coordination polymers and metal-organic frameworks to the exploration of their electronic and redox properties in various chemical contexts (Langdon-Jones & Pope, 2014).
作用機序
将来の方向性
The research endeavors towards new anthraquinone-based compounds are increasing rapidly in recent years. They are used as a core chemical template to achieve structural modifications, resulting in the development of new anthraquinone-based compounds as promising anticancer agents . This suggests that 4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone and similar compounds may have potential future applications in the field of cancer therapeutics.
特性
IUPAC Name |
disodium;4,8-dinitro-9,10-dioxoanthracene-1,5-diolate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6N2O8.2Na/c17-7-3-1-5(15(21)22)9-11(7)14(20)10-6(16(23)24)2-4-8(18)12(10)13(9)19;;/h1-4,17-18H;;/q;2*+1/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAMQVDITYQJTN-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1[N+](=O)[O-])C(=O)C3=C(C=CC(=C3C2=O)[N+](=O)[O-])[O-])[O-].[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H4N2Na2O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,8-Dinitro-1,5-bis(sodiooxy)anthraquinone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)(benzo[c][1,2,5]thiadiazol-5-yl)methanone](/img/structure/B2648768.png)
![N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2648769.png)
![(1-Methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanamine hydrochloride](/img/structure/B2648770.png)
![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2648771.png)
![5-(4-ethoxyphenyl)-3-[3-(trifluoromethyl)phenyl]-1H-imidazole-2-thione](/img/structure/B2648772.png)
![2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2648773.png)
![N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzamide](/img/structure/B2648777.png)
![(1S,2R,4R)-7-Oxabicyclo[2.2.1]heptane-2-sulfonamide](/img/structure/B2648779.png)

![1-(4-Phenoxyphenyl)-2-{8-thia-4,6-diazatricyclo[7.5.0.0^{2,7}]tetradeca-1(9),2,4,6-tetraen-3-ylsulfanyl}ethan-1-one](/img/structure/B2648782.png)
![N-(3-chloro-4-fluorophenyl)-2-({8-methoxy-3,5-dimethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamide](/img/structure/B2648784.png)

![4-((2-(azepan-1-yl)-2-oxoethyl)thio)-1-(pyridin-4-ylmethyl)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2648787.png)
